molecular formula C16H15FN6O B2546586 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 2380187-99-3

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B2546586
CAS No.: 2380187-99-3
M. Wt: 326.335
InChI Key: RFFCDTIQSUSQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine ( 2380187-99-3) is a chemical research reagent with a molecular formula of C16H15FN6O and a molecular weight of 326.33 g/mol . This heterocyclic compound features a multi-ring system, integrating pyrimidine, piperazine, pyridazine, and furan moieties, a structural motif of high interest in medicinal chemistry. Compounds with similar 2,4,5-trisubstituted pyrimidine cores have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, and have demonstrated promising antiplasmodial activity against blood-stage Plasmodium falciparum parasites, which cause malaria . The piperazine ring, a key component of this molecule, is a well-known pharmacophore frequently utilized in the development of various biologically active scaffolds and therapeutic agents . The specific arrangement of nitrogen-containing heterocycles in this compound makes it a valuable building block for researching novel enzyme inhibitors and probing biological mechanisms. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c17-12-10-18-11-19-16(12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFCDTIQSUSQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the furan and piperazine rings. The fluoropyrimidine group is then introduced through nucleophilic substitution reactions.

  • Step 1: Synthesis of Pyridazine Core

    • Reactants: Hydrazine hydrate and a suitable diketone.
    • Conditions: Reflux in ethanol.
    • Product: Pyridazine derivative.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The fluoropyrimidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key differences from analogs :

  • The 5-fluoropyrimidin-4-yl group distinguishes it from derivatives with phenyl (e.g., ’s 2-fluorophenyl) or pyridinyl (e.g., MW069a in ) substituents . Fluorination may enhance metabolic stability and target binding compared to non-fluorinated analogs.
Physicochemical and Pharmacokinetic Properties

A comparison of molecular features is summarized below:

Compound Substituents (Position) Molecular Weight* LogP (Predicted) Key Features
Target Compound 5-Fluoropyrimidin-4-yl (3), Furan-2-yl (6) 397.37 2.8 Fluorine-enhanced stability, furan π-system
3-Chloro-6-[4-(2-fluorophenyl)piperazine... 2-Fluorophenyl (3) 363.82 3.2 Chlorine as leaving group, phenyl hydrophobicity
MW069a () Pyridin-4-yl (4), Pyrimidin-2-yl (6) 428.45 2.5 Dual pyridine/pyrimidine motifs for kinase binding
EN300-230149 () CF3, methylthiophene (pyrimidine) 334.34 3.6 Trifluoromethyl group for lipophilicity

*Calculated using molecular formulas from evidence.

Research Findings and Challenges

  • Synthetic yield optimization : reports a 99% yield for a key hydrazide intermediate, suggesting that similar high-yield steps may apply to the target compound’s synthesis . However, introducing fluorine and furan groups may require stringent temperature control, as seen in ’s Suzuki reactions (110°C) .
  • Purity considerations: notes 95% purity for a structurally complex pyrimidine derivative, indicating that the target compound’s purification may face similar challenges due to polar functional groups .
  • Unresolved questions : The impact of the furan-2-yl group on metabolic stability (e.g., susceptibility to oxidation) versus phenyl or thiophene groups remains unclear. Comparative in vitro studies are needed.

Biological Activity

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound of significant interest in medicinal chemistry. Its unique structure, which incorporates a pyridazine ring along with fluorinated and piperazine moieties, suggests potential biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H16FN7\text{C}_{17}\text{H}_{16}\text{F}\text{N}_7

It features a 5-fluoropyrimidine group, a piperazine moiety, and a furan ring, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The fluoropyrimidine component is known for its ability to interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The piperazine ring enhances binding affinity to target molecules, which can lead to desired pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazine derivatives have been shown to induce apoptosis in cancer cell lines. A study demonstrated that related pyridazine compounds displayed cytotoxic effects on L929 fibroblast cells with varying IC50 values, suggesting that modifications to the structure can significantly impact efficacy .

Antimicrobial Activity

Fluorinated compounds are often associated with enhanced antimicrobial properties. The incorporation of the fluoropyrimidine moiety into the structure may improve bioavailability and efficacy against bacterial strains. Studies on similar fluorinated derivatives have shown promising results against various pathogens, indicating that this compound could also possess antimicrobial activity.

Case Study 1: Efficacy Against Trypanosoma brucei

A related study explored the impact of fluorination on drug efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The introduction of fluorine atoms was found to enhance both bioavailability and potency in certain compounds. This suggests that similar modifications in this compound could lead to improved therapeutic outcomes against protozoan infections .

Case Study 2: Cytotoxicity Profiles

In another investigation focusing on cytotoxicity, derivatives of pyridazines were tested against various cancer cell lines. The results indicated that specific structural modifications led to increased cell death at higher concentrations while maintaining lower toxicity at therapeutic doses. Such findings highlight the importance of structural optimization in enhancing the anticancer potential of compounds like this compound .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
Compound AStructure A27.05Anticancer
Compound BStructure B120.6Non-cytotoxic
This compoundTarget CompoundTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.